Tert-butyl (4-acetyl-6-fluoropyridin-2-YL)methylcarbamate
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Overview
Description
Tert-butyl (4-acetyl-6-fluoropyridin-2-YL)methylcarbamate is a chemical compound with the molecular formula C13H17FN2O3 and a molecular weight of 268.28 g/mol . This compound is characterized by the presence of a tert-butyl group, an acetyl group, and a fluoropyridine moiety, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (4-acetyl-6-fluoropyridin-2-YL)methylcarbamate typically involves the reaction of 4-acetyl-6-fluoropyridine with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-acetyl-6-fluoropyridin-2-YL)methylcarbamate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl (4-acetyl-6-fluoropyridin-2-YL)methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Tert-butyl (4-acetyl-6-fluoropyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, modulating their activity. The acetyl group may also play a role in the compound’s biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-fluoropyridin-2-yl)carbamate: Similar structure but lacks the acetyl group.
Tert-butyl (5-fluoropyridin-2-yl)methylcarbamate: Similar structure but with a different substitution pattern on the pyridine ring
Uniqueness
Tert-butyl (4-acetyl-6-fluoropyridin-2-YL)methylcarbamate is unique due to the presence of both the acetyl and fluoropyridine moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H17FN2O3 |
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Molecular Weight |
268.28 g/mol |
IUPAC Name |
tert-butyl N-[(4-acetyl-6-fluoropyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H17FN2O3/c1-8(17)9-5-10(16-11(14)6-9)7-15-12(18)19-13(2,3)4/h5-6H,7H2,1-4H3,(H,15,18) |
InChI Key |
MVLHPOZFAGDGCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)F)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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